Cas no 2680561-83-3 (3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid
- EN300-28278551
- 2680561-83-3
-
- インチ: 1S/C9H9F3N2O3/c10-9(11,12)8(17)14-6(7(15)16)3-5-1-2-13-4-5/h1-2,4,6,13H,3H2,(H,14,17)(H,15,16)
- InChIKey: HKOIIRNNEPPUIM-UHFFFAOYSA-N
- ほほえんだ: FC(C(NC(C(=O)O)CC1C=CNC=1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 250.05652664g/mol
- どういたいしつりょう: 250.05652664g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 82.2Ų
3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28278551-0.5g |
3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680561-83-3 | 95.0% | 0.5g |
$1207.0 | 2025-03-19 | |
Enamine | EN300-28278551-5g |
3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680561-83-3 | 5g |
$3645.0 | 2023-09-09 | ||
Enamine | EN300-28278551-5.0g |
3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680561-83-3 | 95.0% | 5.0g |
$3645.0 | 2025-03-19 | |
Enamine | EN300-28278551-0.1g |
3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680561-83-3 | 95.0% | 0.1g |
$1106.0 | 2025-03-19 | |
Enamine | EN300-28278551-1.0g |
3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680561-83-3 | 95.0% | 1.0g |
$1256.0 | 2025-03-19 | |
Enamine | EN300-28278551-10.0g |
3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680561-83-3 | 95.0% | 10.0g |
$5405.0 | 2025-03-19 | |
Enamine | EN300-28278551-1g |
3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680561-83-3 | 1g |
$1256.0 | 2023-09-09 | ||
Enamine | EN300-28278551-0.05g |
3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680561-83-3 | 95.0% | 0.05g |
$1056.0 | 2025-03-19 | |
Enamine | EN300-28278551-2.5g |
3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680561-83-3 | 95.0% | 2.5g |
$2464.0 | 2025-03-19 | |
Enamine | EN300-28278551-0.25g |
3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid |
2680561-83-3 | 95.0% | 0.25g |
$1156.0 | 2025-03-19 |
3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid 関連文献
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acidに関する追加情報
Introduction to 3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid (CAS No. 2680561-83-3)
3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 2680561-83-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a pyrrole ring and a trifluoroacetamide functional group, which endows it with unique chemical and biological properties. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the context of modulating biological pathways associated with inflammation, pain, and neurodegenerative diseases.
The pyrrole moiety is a heterocyclic aromatic compound that plays a crucial role in many natural products and bioactive molecules. Its presence in 3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid suggests potential interactions with biological targets such as enzymes and receptors. The pyrrole ring is known to be involved in various pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral effects. Additionally, the trifluoroacetamide group introduces a high degree of lipophilicity and metabolic stability, which are desirable attributes for drug candidates. This combination of structural elements enhances the compound's ability to interact with biological systems while maintaining pharmacokinetic favorability.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the unique properties of heterocyclic compounds. The 1H-pyrrol-3-yl substituent in 3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid has been studied for its potential role in modulating inflammatory pathways. Pyrrole derivatives have shown promise in inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators. Furthermore, the trifluoroacetamide moiety contributes to the compound's stability under physiological conditions, allowing for prolonged half-life and improved bioavailability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid with various biological targets. Studies have indicated that this compound may exhibit inhibitory activity against enzymes involved in pain signaling pathways. For instance, preliminary data suggest that it could interfere with the activity of transient receptor potential (TRP) channels, which are implicated in nociception and inflammation. These findings align with the broader effort to develop next-generation analgesics that target peripheral nerve endings without causing significant side effects.
The pharmaceutical industry has increasingly recognized the importance of structural diversity in drug design. The presence of both pyrrole and trifluoroacetamide groups in 3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid provides a rich scaffold for further chemical modification. Researchers can explore various derivatives to optimize potency, selectivity, and pharmacokinetic profiles. For example, altering the substitution pattern on the pyrrole ring or modifying the trifluoroacetamide moiety could lead to compounds with enhanced therapeutic efficacy. Such modifications are often guided by insights from structure-activity relationship (SAR) studies, which help identify key structural features responsible for biological activity.
In addition to its potential applications in pain management and anti-inflammatory therapy, 3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid may also have relevance in neurodegenerative disease research. The pyrrole scaffold is found in several natural products known to exhibit neuroprotective properties. Moreover, the trifluoroacetamide group can enhance blood-brain barrier penetration, making this compound a candidate for treating central nervous system (CNS) disorders. Current research is exploring its potential role in mitigating neuroinflammation and oxidative stress-related pathologies associated with conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid presents both challenges and opportunities for synthetic chemists. The integration of multiple functional groups requires careful planning to ensure regioselectivity and yield optimization. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been employed to construct complex molecular frameworks efficiently. These methods not only improve synthetic efficiency but also allow for greater control over stereochemistry—a critical factor in determining biological activity.
As computational tools continue to evolve, their role in drug discovery is becoming increasingly prominent. Molecular dynamics simulations and quantum mechanical calculations are being used to predict how 3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid interacts with its intended targets at an atomic level. These insights help guide experimental efforts by identifying key residues involved in binding and proposing rational modifications to enhance potency. Such interdisciplinary approaches are essential for accelerating the development of novel therapeutics from early-stage discovery to clinical validation.
The regulatory landscape for new drug candidates is stringent but well-defined. Before proceeding to clinical trials, 3-(1H-pyrrol-3-yl)- 2680561-83 - - - - - - - - - - - - - - propanoic acid> must undergo rigorous preclinical testing to assess its safety profile, pharmacokinetic behavior, ,and efficacy. This involves bothin vitroandin vivo
>>is poised >>to make substantial contributions >>to modern medicine.>>The ongoing research into this molecule underscores >>the dynamic nature of pharmaceutical innovation >>(CAS No.)268056-83
>>and highlights its potential as a lead structure >>for future drug development efforts.>>>
2680561-83-3 (3-(1H-pyrrol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid) 関連製品
- 1261898-01-4(5-(4-tert-butylphenyl)-2-hydroxybenzonitrile)
- 2114276-71-8(methyl 3-2-(methylamino)acetylbenzoate)
- 1214375-61-7(2-(5-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile)
- 2248389-91-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetate)
- 2171273-91-7((1S)-1-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine)
- 1396632-01-1(1-(3-fluoro-4-methylphenyl)-3-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea)
- 941685-26-3(2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane)
- 1016695-93-4(2-chloro-4-(pyrrolidin-2-yl)phenol)
- 1803532-13-9(3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine)
- 941956-28-1(N-(furan-2-yl)methyl-2-1-(4-methoxybenzenesulfonyl)piperidin-2-ylacetamide)




